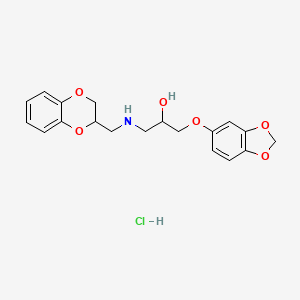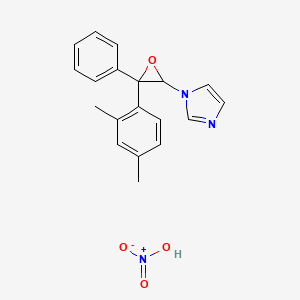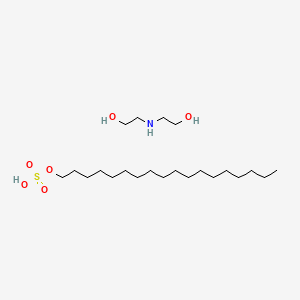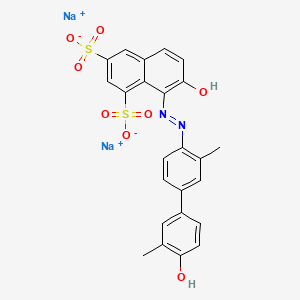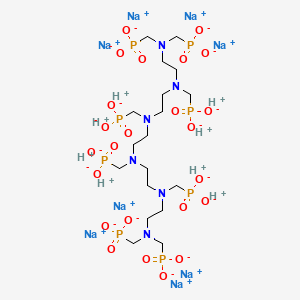
Benzyldiethyl(2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethyl)ammonium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyldiethyl(2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethyl)ammonium acetate is a quaternary ammonium compound known for its surfactant and antimicrobial properties. It is widely used in various industrial and medical applications due to its effectiveness in reducing surface tension and its ability to disrupt microbial cell membranes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyldiethyl(2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethyl)ammonium acetate typically involves the reaction of benzyldiethylamine with 2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The final product is then treated with acetic acid to form the acetate salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. The product is purified through distillation and crystallization techniques to achieve the desired quality standards.
化学反応の分析
Types of Reactions
Benzyldiethyl(2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethyl)ammonium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of new quaternary ammonium compounds with different substituents.
科学的研究の応用
Benzyldiethyl(2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethyl)ammonium acetate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed as an antimicrobial agent in laboratory settings to study its effects on different microorganisms.
Medicine: Investigated for its potential use in disinfectants and antiseptics due to its ability to disrupt microbial cell membranes.
Industry: Utilized in the formulation of cleaning agents, detergents, and personal care products for its surfactant properties.
作用機序
The mechanism of action of Benzyldiethyl(2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethyl)ammonium acetate involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This antimicrobial effect is attributed to its ability to interact with and destabilize the membrane structure.
類似化合物との比較
Similar Compounds
Benzethonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Benzalkonium chloride: Widely used as a disinfectant and preservative in various products.
Uniqueness
Benzyldiethyl(2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethyl)ammonium acetate is unique due to its specific structure, which imparts distinct surfactant and antimicrobial properties. Its effectiveness in disrupting microbial cell membranes and its versatility in various applications make it a valuable compound in both research and industry.
特性
CAS番号 |
83833-10-7 |
|---|---|
分子式 |
C29H45NO3 |
分子量 |
455.7 g/mol |
IUPAC名 |
benzyl-diethyl-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl]azanium;acetate |
InChI |
InChI=1S/C27H42NO.C2H4O2/c1-8-28(9-2,21-23-13-11-10-12-14-23)19-20-29-25-17-15-24(16-18-25)27(6,7)22-26(3,4)5;1-2(3)4/h10-18H,8-9,19-22H2,1-7H3;1H3,(H,3,4)/q+1;/p-1 |
InChIキー |
AIKFJOANXHCYGD-UHFFFAOYSA-M |
正規SMILES |
CC[N+](CC)(CCOC1=CC=C(C=C1)C(C)(C)CC(C)(C)C)CC2=CC=CC=C2.CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


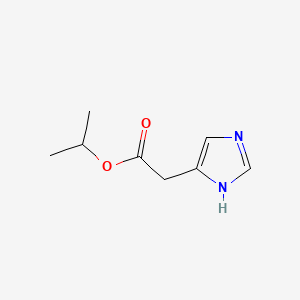
![4-N-[4-[4-(dipropylamino)-N-[4-(dipropylamino)phenyl]anilino]phenyl]-4-N-[4-(dipropylamino)phenyl]-1-N,1-N-dipropylbenzene-1,4-diamine;hexafluoroantimony(1-)](/img/structure/B12764384.png)



![N'-[3-[3-aminopropyl-[3-(dimethylamino)propyl]amino]propyl]propane-1,3-diamine;octadecanoic acid](/img/structure/B12764405.png)
